molecular formula C16H21N5O B2403527 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2322075-12-5

3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2403527
CAS No.: 2322075-12-5
M. Wt: 299.378
InChI Key: WPAXFBIURCMAIO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound that features a cyclopentyl group, a pyridine ring, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the cyclopentyl group and the triazole-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)butanamide
  • 3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide

Uniqueness

3-cyclopentyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-cyclopentyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(8-7-13-4-1-2-5-13)18-10-14-12-21(20-19-14)15-6-3-9-17-11-15/h3,6,9,11-13H,1-2,4-5,7-8,10H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAXFBIURCMAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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